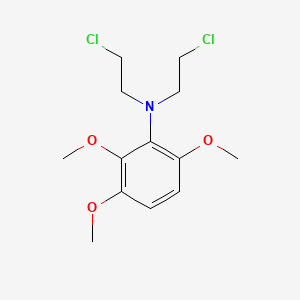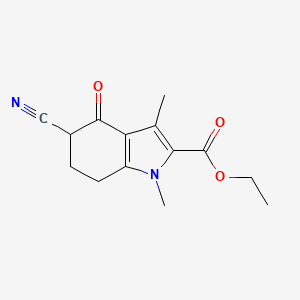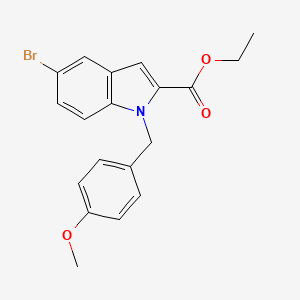
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the indole ring, a methoxybenzyl group at the 1-position, and an ethyl ester at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate typically involves several steps:
Bromination: The starting material, indole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Protection of the Indole Nitrogen: The indole nitrogen is protected by reacting with a suitable protecting group such as benzyl chloride to form N-benzylindole.
Methoxybenzylation: The protected indole is then reacted with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to introduce the 4-methoxybenzyl group at the 1-position.
Esterification: Finally, the carboxyl group at the 2-position is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated indole derivative.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 5-hydro-1-(4-methoxybenzyl)-1H-indole-2-carboxylate.
Substitution: Formation of 5-substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
類似化合物との比較
- Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
- Ethyl 5-fluoro-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
- Ethyl 5-iodo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
Comparison:
- Uniqueness: The presence of the bromine atom at the 5-position imparts unique reactivity and biological activity compared to other halogenated derivatives.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further functionalization.
- Biological Activity: The biological activity may vary depending on the halogen atom, with bromine derivatives often showing distinct pharmacological profiles.
特性
CAS番号 |
1603833-92-6 |
|---|---|
分子式 |
C19H18BrNO3 |
分子量 |
388.3 g/mol |
IUPAC名 |
ethyl 5-bromo-1-[(4-methoxyphenyl)methyl]indole-2-carboxylate |
InChI |
InChI=1S/C19H18BrNO3/c1-3-24-19(22)18-11-14-10-15(20)6-9-17(14)21(18)12-13-4-7-16(23-2)8-5-13/h4-11H,3,12H2,1-2H3 |
InChIキー |
DRUHZGBNAKWCSJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



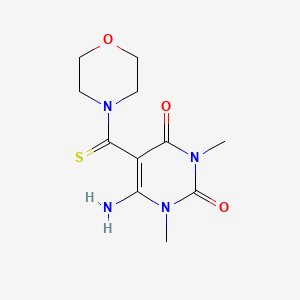
![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
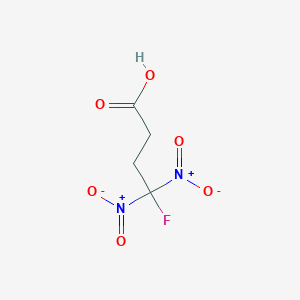

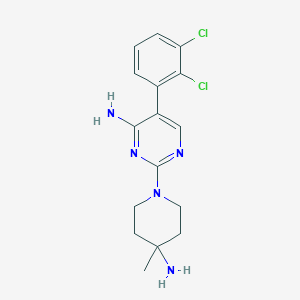

![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)
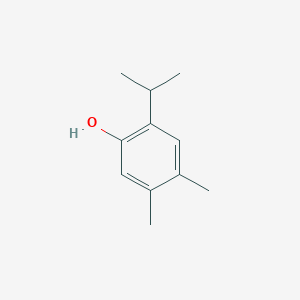
![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)

